1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-methoxyphenyl)piperazine
Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-methoxyphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a benzodioxinylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-methoxyphenyl)piperazine typically involves multiple steps:
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Formation of the Benzodioxinylsulfonyl Intermediate
- Starting with a benzodioxin precursor, sulfonylation is achieved using reagents such as chlorosulfonic acid or sulfur trioxide in the presence of a base like pyridine.
- The reaction is carried out under controlled temperatures, usually between 0°C to 50°C, to prevent decomposition.
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Piperazine Derivative Preparation
- The piperazine ring is functionalized with a methoxyphenyl group through nucleophilic substitution reactions.
- Common reagents include 4-methoxyphenyl chloride and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
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Coupling Reaction
- The final step involves coupling the benzodioxinylsulfonyl intermediate with the methoxyphenyl-substituted piperazine.
- This is typically done using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-methoxyphenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperazine: Lacks the methoxy group, which may affect its binding affinity and specificity.
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-hydroxyphenyl)piperazine: Contains a hydroxyl group instead of a methoxy group, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of both the methoxyphenyl and benzodioxinylsulfonyl groups in 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-methoxyphenyl)piperazine provides a unique combination of electronic and steric properties, which can influence its biological activity and specificity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-methoxyphenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-24-16-4-2-15(3-5-16)20-8-10-21(11-9-20)27(22,23)17-6-7-18-19(14-17)26-13-12-25-18/h2-7,14H,8-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYPSMWWDNOBIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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